REACTION_CXSMILES
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C(N(CC)CC)C.Br[C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12].[C:17]1([PH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:24]1([P:23]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[CH:11]=[O:12])[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |^1:40,42,61,80|
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Name
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|
Quantity
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5.9 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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334 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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BrC1=C(C=O)C=CC=C1
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Name
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|
Quantity
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11.15 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)PC1=CC=CC=C1
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a reflux condenser
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Type
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CUSTOM
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Details
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Triethylamine hydrobromide precipitates as a white solid over the course of the reaction
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Type
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FILTRATION
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Details
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the reaction solution is filtered
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Type
|
WASH
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Details
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washed three times with saturated ammonium hydrochloride solution and saturated sodium chloride solution
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Type
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CUSTOM
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Details
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the solvent is removed in a rotary evaporator
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Type
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CUSTOM
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Details
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The resultant crude product is recrystallised from methanol
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C=O)C=CC=C1)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |